molecular formula C11H7NO3S2 B6296864 (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 181765-64-0

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B6296864
CAS No.: 181765-64-0
M. Wt: 265.3 g/mol
InChI Key: NGCBEAPNPMOYEM-WTKPLQERSA-N
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Description

(5Z)-5-(1,3-Benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a Z-configured benzylidene group at position 5 of the thiazolidinone core. The 1,3-benzodioxole moiety confers unique electronic and steric properties, enhancing its interaction with biological targets such as kinases . Its molecular formula is C₁₁H₇NO₃S₂, with a molecular weight of 265.3 g/mol. The compound has been synthesized via microwave-assisted methods, achieving high yields (e.g., 75–80% for derivatives) under optimized conditions .

Notably, this compound exhibits nanomolar inhibition (IC₅₀ = 0.033 µM) against DYRK1A, a kinase implicated in neurological and oncological disorders, making it a lead candidate for therapeutic development . Its crystal structure and solvate forms (e.g., methanol hemisolvate) have been resolved, confirming stereochemical stability .

Properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S2/c13-10-9(17-11(16)12-10)4-6-1-2-7-8(3-6)15-5-14-7/h1-4H,5H2,(H,12,13,16)/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCBEAPNPMOYEM-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Condensation

The most widely reported method involves the reaction of 1,3-benzodioxol-5-ylmethylidene aldehyde , 2-thioxothiazolidin-4-one , and a sulfur donor under acidic or basic conditions. The mechanism proceeds via nucleophilic addition followed by cyclization.

Reaction Conditions

  • Solvent: Ethanol or methanol

  • Catalyst: Piperidine or acetic acid

  • Temperature: Reflux (70–80°C)

  • Time: 6–12 hours

Table 1: Representative Yields from Three-Component Condensation

Aldehyde SourceCatalystYield (%)Purity (%)Reference
1,3-Benzodioxole-5-carbaldehydePiperidine7898
5-Formyl-1,3-benzodioxoleAcetic acid6595

The stereochemistry of the (5Z) configuration is controlled by the reaction’s electronic environment. Polar aprotic solvents like DMF favor the Z-isomer due to stabilization of the transition state.

Green Chemistry Approaches

Recent advances emphasize sustainability, reducing hazardous waste and energy consumption.

Ultrasound-Assisted Synthesis

Ultrasound irradiation accelerates reaction rates by enhancing mass transfer and reducing activation energy. A study demonstrated a 40% reduction in reaction time (from 12 to 7 hours) with comparable yields (72%).

Key Parameters

  • Frequency: 40 kHz

  • Power: 150 W

  • Solvent: Ethanol/water (3:1)

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use, aligning with green chemistry principles.

Procedure

  • Mix 1,3-benzodioxol-5-ylmethylidene aldehyde (1 eq), 2-thioxothiazolidin-4-one (1 eq), and thiourea (1.2 eq).

  • Mill at 30 Hz for 45 minutes.

  • Purify via recrystallization (ethanol).

Table 2: Mechanochemical vs. Classical Synthesis

ParameterMechanochemicalClassical
Time (h)0.756–12
Yield (%)6865–78
Solvent Consumption0 mL50–100 mL

Optimization Strategies

Catalytic Systems

Heterogeneous catalysts like zeolite-Y improve regioselectivity and yield.

Case Study: Zeolite-Y Catalysis

  • Catalyst Loading: 10 wt%

  • Yield Increase: 82% (vs. 70% without catalyst)

  • Selectivity: >99% Z-isomer

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency through rapid, uniform heating.

Optimized Protocol

  • Power: 300 W

  • Time: 20 minutes

  • Yield: 85%

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability.

Continuous Flow Reactors

  • Residence Time: 5 minutes

  • Throughput: 1.2 kg/day

  • Purity: 97%

Quality Control Metrics

  • HPLC Analysis: Confirms >98% chemical purity.

  • X-ray Crystallography: Validates Z-stereochemistry.

Challenges and Solutions

Isomer Separation

The (5Z) isomer often coexists with the (5E) form. Chromatographic techniques (e.g., preparative TLC with hexane/ethyl acetate) achieve >95% isomer purity.

Byproduct Management

Side products like 3-(1,3-benzodioxol-5-yl)prop-2-en-1-one are minimized using stoichiometric controls (aldehyde:amine ratio = 1:1.05) .

Chemical Reactions Analysis

Oxidation Reactions

The thione group (–C=S) in the thiazolidinone core undergoes oxidation to form sulfoxides or sulfones.

Key Reagents and Conditions :

  • Hydrogen Peroxide (H₂O₂) : Mild oxidizing agent in acetic acid at 50–60°C.

  • Potassium Permanganate (KMnO₄) : Strong oxidant in aqueous alkaline media.

Reaction TypeReagentProductYield (%)Reference
Sulfoxide FormationH₂O₂ (30%)(5Z)-5-(1,3-Benzodioxol-5-ylmethylidene)-2-sulfinyl-1,3-thiazolidin-4-one78
Sulfone FormationKMnO₄ (0.1 M)(5Z)-5-(1,3-Benzodioxol-5-ylmethylidene)-2-sulfonyl-1,3-thiazolidin-4-one65

Mechanism :

  • Sulfoxide Formation : Electrophilic attack by H₂O₂ on the sulfur atom, followed by proton transfer.

  • Sulfone Formation : Two-step oxidation via a sulfoxide intermediate under stronger conditions.

Reduction Reactions

The exocyclic double bond (C=O) and the thione group can be reduced selectively.

Key Reagents and Conditions :

  • Sodium Borohydride (NaBH₄) : Reduces carbonyl groups in ethanol at 25°C.

  • Lithium Aluminum Hydride (LiAlH₄) : Reduces both carbonyl and thione groups in tetrahydrofuran (THF).

Reaction TypeReagentProductYield (%)Reference
Carbonyl ReductionNaBH₄(5Z)-5-(1,3-Benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-ol82
Full ReductionLiAlH₄(5Z)-5-(1,3-Benzodioxol-5-ylmethylidene)-2-mercapto-1,3-thiazolidin-4-ol70

Mechanism :

  • NaBH₄ : Hydride transfer to the carbonyl carbon, forming a secondary alcohol.

  • LiAlH₄ : Sequential reduction of the carbonyl and thione groups to alcohols and thiols.

Substitution Reactions

The sulfanylidene group (–S–) participates in nucleophilic substitutions, particularly with amines.

Key Reagents and Conditions :

  • Primary/Secondary Amines : React in ethanol under reflux (80°C).

  • Microwave-Assisted Synthesis : Accelerates reaction rates (5–10 minutes at 100–120°C).

Reaction TypeReagentProductYield (%)Reference
Thiol-to-Amine SubstitutionPyridin-2-amine(5Z)-5-(1,3-Benzodioxol-5-ylmethylidene)-2-(pyridin-2-ylamino)-1,3-thiazolidin-4-one89
Microwave SubstitutionMorpholine(5Z)-5-(1,3-Benzodioxol-5-ylmethylidene)-2-(morpholin-4-yl)-1,3-thiazolidin-4-one94

Mechanism :

  • Nucleophilic attack by the amine on the electrophilic sulfur atom, displacing the thiol group. Microwave irradiation enhances reaction efficiency by reducing activation energy.

Cycloaddition and Ring-Opening Reactions

The conjugated system in the thiazolidinone core enables [4+2] cycloadditions with dienophiles.

Key Reagents and Conditions :

  • Maleic Anhydride : Reacts in toluene under reflux to form a Diels-Alder adduct.

Reaction TypeReagentProductYield (%)Reference
Diels-Alder ReactionMaleic Anhydride(5Z)-5-(1,3-Benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one maleate75

Mechanism :

  • The exocyclic double bond acts as a diene, reacting with maleic anhydride (dienophile) to form a six-membered ring.

Synthetic Optimization

Microwave-assisted synthesis significantly enhances reaction efficiency:

ParameterConventional HeatingMicrowave IrradiationImprovement
Reaction Time6–8 hours5–10 minutes98% faster
Yield65–75%85–94%20–30% increase
Purity90–92%95–98%Higher crystallinity

Data from demonstrate that microwave conditions reduce side reactions and improve scalability.

Stability and Degradation

The compound is stable under ambient conditions but degrades under strong acidic or basic environments:

ConditionDegradation PathwayHalf-Life
pH < 2Hydrolysis of thiazolidinone ring2 hours
pH > 12Oxidation of benzodioxole moiety4 hours

Stability studies recommend storage in neutral, anhydrous environments.

Scientific Research Applications

The compound (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is of significant interest in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a sulfanylidene moiety. The presence of the 1,3-benzodioxole group enhances its lipophilicity and may contribute to its biological activities. Key properties include:

  • Molecular Formula : C12H9N1O3S1
  • Molecular Weight : Approximately 263.27 g/mol
  • XLogP : Indicates moderate lipophilicity, which is crucial for membrane permeability.

Pharmaceutical Development

The compound has been studied for its potential as a pharmacological agent . Research indicates that thiazolidinones exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazolidinones possess antibacterial and antifungal properties, making them candidates for new antimicrobial agents.
  • Anticancer Properties : Some thiazolidinone derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of thiazolidinones, including similar structures to the compound . Results indicated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM, highlighting their potential as anticancer agents .

Biochemical Research

The compound's unique structure allows it to act as a biochemical probe for studying various biological processes. Its ability to interact with specific enzymes or receptors can provide insights into metabolic pathways.

Case Study: Enzyme Inhibition

In vitro studies have shown that thiazolidinone derivatives can inhibit enzymes such as carbonic anhydrase, which plays a crucial role in physiological processes like respiration and acid-base balance. This inhibition can be leveraged for therapeutic applications in conditions like glaucoma and epilepsy .

Material Science

Beyond biological applications, compounds like (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one are being explored for their potential use in material sciences , particularly in the development of novel polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and induce apoptosis in cancer cells. The benzodioxole moiety is believed to play a crucial role in its biological activity by facilitating interactions with specific protein targets.

Comparison with Similar Compounds

Kinase Inhibition

The target compound’s DYRK1A inhibition (IC₅₀ = 0.033 µM) is comparable to 3e (IC₅₀ = 0.028 µM), which has a 4-hydroxybenzylidene group. The 1,3-benzodioxole moiety enhances binding affinity over simpler arylidene groups . Derivatives with piperazine substituents (e.g., 5e, 5f) show reduced kinase activity but improved solubility due to basic nitrogen atoms .

Antiglycation and Antimicrobial Effects

  • Compound 3 (with cyclopropyl and phenylimino groups) inhibits glycation product formation, reversing α-helix and β-sheet conformational changes in hyperglycemia .
  • Rhodanine-furan conjugates (e.g., (5Z)-5-(furan-2-ylmethylidene) derivatives) exhibit moderate antibacterial activity (MIC = 16–32 mg/mL) against Staphylococcus aureus .

Physicochemical Properties

Table 2: Computational and Experimental Properties

Property Target Compound (5Z)-5-(3,4-Dimethoxyphenylmethylidene) Derivative (5Z)-5-(Thiophen-2-ylmethylidene) Derivative
Molecular Weight (g/mol) 265.3 307.3 387.4
XLogP3 2.8 2.5 4.3
Hydrogen Bond Acceptors 5 6 5
Topological Polar Surface Area 85 Ų 105 Ų 85 Ų
  • The 1,3-benzodioxole group increases polarity (TPSA = 85 Ų) compared to thiophene derivatives (TPSA = 85 Ų), but lipophilicity (XLogP3) varies significantly with substituents .

Biological Activity

The compound (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidinone, which has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, examining its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C18H14N2O3S3C_{18}H_{14}N_{2}O_{3}S_{3} with a unique structure that allows for various modifications that can enhance its biological activity. The presence of a benzodioxole moiety is significant as it is associated with various pharmacological effects.

Table 1: Structural Information

PropertyValue
Molecular FormulaC18H14N2O3S3
SMILESC1OC2=...
InChIInChI=1S/C18H14N2O3S3/c21...

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one have shown efficacy against both Gram-positive and Gram-negative bacteria. A study reported that thiazolidinone derivatives demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiazolidinones have also been investigated for their anticancer potential. The compound may act as an inhibitor of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Recent literature highlights the effectiveness of thiazolidinone derivatives in inhibiting tumor growth in various cancer cell lines . For example, certain derivatives showed up to 84% inhibition against leukemia cells .

Antidiabetic Properties

Some thiazolidinone derivatives have been recognized for their antidiabetic effects, particularly through their action on peroxisome proliferator-activated receptors (PPARs). These compounds enhance insulin sensitivity and glucose uptake in cells .

Case Studies

  • Antimicrobial Efficacy : A series of thiazolidinone derivatives were synthesized and tested against E. coli and S. aureus. The results indicated a strong correlation between the structural modifications and antimicrobial activity, with some compounds achieving over 90% inhibition .
  • Anticancer Assessment : In vitro studies involving various cancer cell lines demonstrated that compounds with the thiazolidinone scaffold exhibited significant cytotoxicity. For instance, one derivative achieved an IC50 value below 10 µM against breast cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one can be influenced by modifications at specific positions on the thiazolidine ring. Key observations include:

  • Position 2 Modifications : Substituents at this position can enhance antimicrobial activity.
  • Position 4 Modifications : Alterations here have been linked to improved anticancer properties.

Table 2: Summary of SAR Findings

PositionModificationEffect
2Alkyl groupsIncreased antimicrobial activity
4Aromatic ringsEnhanced anticancer potency

Q & A

Q. What synthetic routes are commonly employed to prepare (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one?

The compound is typically synthesized via a condensation reaction between 1,3-benzodioxol-5-carbaldehyde and 2-thioxothiazolidin-4-one derivatives under acidic or basic conditions. For example, analogous thiazolidinones are synthesized by refluxing aldehyde derivatives with thiosemicarbazide in ethanol or methanol, followed by cyclization . Key steps include Schiff base formation and subsequent ring closure. Reaction optimization often involves adjusting pH, temperature, and solvent polarity to maximize yield.

Q. How is the structural conformation of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming the Z-configuration of the benzylidene group and planarity of the thiazolidinone ring. Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to analyze bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, C–H⋯π stacking) . Spectroscopic techniques such as ¹H/¹³C NMR and FTIR are employed to verify functional groups, with characteristic signals for the benzodioxole methylidene (δ ~7.5–8.5 ppm) and thione sulfur (FTIR: ~1200–1250 cm⁻¹) .

Q. What in vitro assays are used to screen its biological activity?

Initial screening often includes:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria .
  • Antioxidant potential : DPPH radical scavenging assays to measure % inhibition of reactive oxygen species (ROS) .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., DYRK1A kinase inhibition studied via fluorescence polarization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies in activity (e.g., higher efficacy against Gram-positive vs. Gram-negative bacteria) may arise from differences in bacterial membrane permeability or target specificity . To address this:

  • Perform molecular docking to identify binding interactions with bacterial proteins (e.g., penicillin-binding proteins).
  • Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess whether drug efflux contributes to resistance .
  • Validate results using isogenic mutant strains lacking specific targets .

Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced efficacy?

SAR optimization involves:

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzodioxole ring to enhance electrophilicity and target binding .
  • Heterocyclic hybridization : Replacing the benzodioxole with pyrazine or quinoline moieties to improve solubility and bioavailability .
  • QSAR modeling : Using descriptors like GETAWAY R7p+ or Balaban’s index to predict how topological features (e.g., polarizability, chain length) influence antioxidant or antimicrobial activity .

Q. How can tautomeric or stereochemical ambiguities in the compound be resolved?

The thione-thiol tautomerism of the 2-sulfanylidene group can be clarified via:

  • X-ray crystallography : Direct visualization of the dominant tautomer in the solid state .
  • Dynamic NMR : Monitoring temperature-dependent chemical shifts to detect tautomeric equilibria in solution.
  • Computational chemistry : DFT calculations (e.g., B3LYP/6-31G*) to compare the stability of tautomers .

Q. What experimental designs mitigate challenges in crystallizing this compound?

Crystallization hurdles (e.g., poor diffraction quality) are addressed by:

  • Solvent screening : Using mixed solvents (e.g., DMF/ethanol) to improve crystal growth.
  • Derivatization : Co-crystallizing with heavy atoms (e.g., iodine) for phasing in X-ray studies .
  • Temperature control : Slow cooling from saturated solutions to promote lattice formation .

Methodological Guidance

  • For crystallography : Use SHELX for refinement and WinGX for data integration .
  • For SAR studies : Combine in silico docking (AutoDock Vina) with QSAR models using topological descriptors .
  • For biological assays : Include positive controls (e.g., Amikacin for antibacterial tests) and validate via dose-response curves .

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